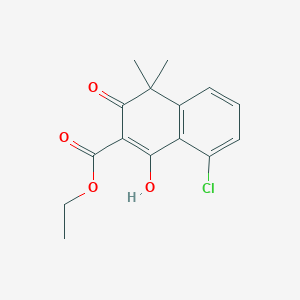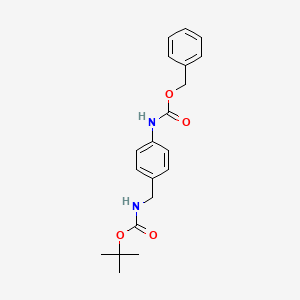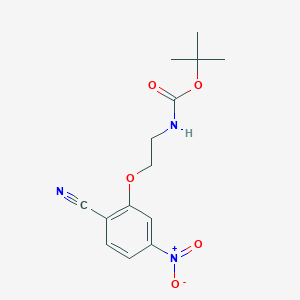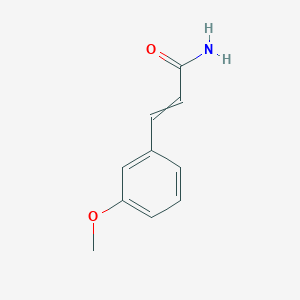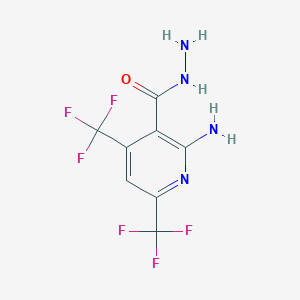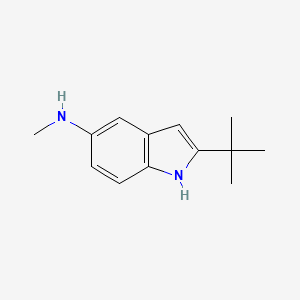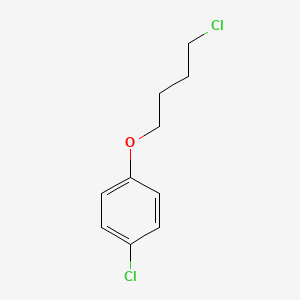![molecular formula C12H12N2O2 B8627518 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one](/img/structure/B8627518.png)
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazinone core, which is known for its biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one typically involves the condensation of 4-hydroxymethylbenzaldehyde with 3-methylpyrazin-2-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(4-Carboxyphenyl)-3-methyl-1H-pyrazin-2-one.
Reduction: 1-(4-Hydroxymethyl-phenyl)-3-methyl-1H-pyrazin-2-ol.
Substitution: 1-(4-Nitrophenyl)-3-methyl-1H-pyrazin-2-one or 1-(4-Halophenyl)-3-methyl-1H-pyrazin-2-one.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.
Medicine: Explored for its potential anti-melanogenic activity, making it a candidate for skin-whitening agents and treatments for hyperpigmentation disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the copper ions present in the enzyme’s active site, thereby blocking its catalytic activity.
相似化合物的比较
Similar Compounds
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one: Known for its potential anti-melanogenic activity.
1-(4-Hydroxymethyl-phenyl)guanidine: Another compound with a hydroxymethylphenyl group, studied for its biological activity.
2,5-Diphenyl-1,3-oxazoline: A heterocyclic compound with applications in acaricidal activity.
Uniqueness
This compound stands out due to its specific pyrazinone core, which imparts unique chemical and biological properties
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-12(16)14(7-6-13-9)11-4-2-10(8-15)3-5-11/h2-7,15H,8H2,1H3 |
InChI 键 |
YDLKYKNXRPSJHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN(C1=O)C2=CC=C(C=C2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
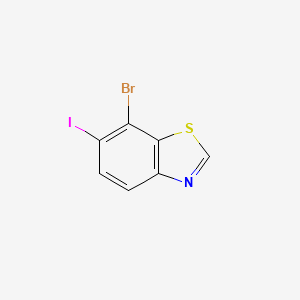
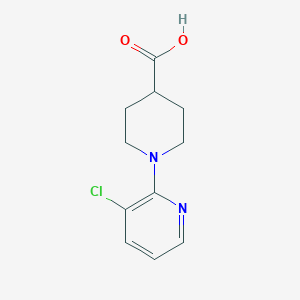
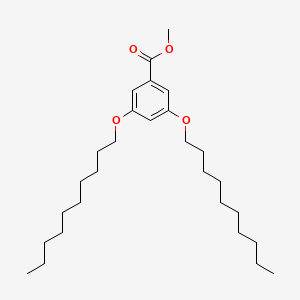
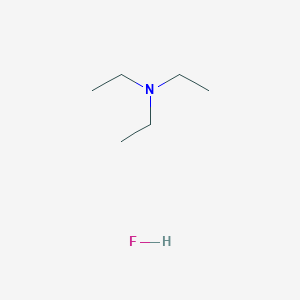
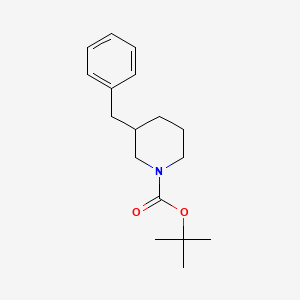
![Acetic acid, [(1-acetyl-2-methylpropyl)thio]-, methyl ester](/img/structure/B8627482.png)
